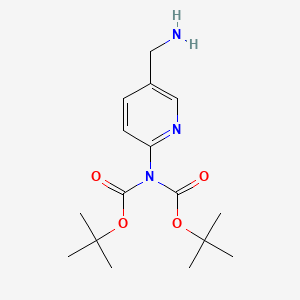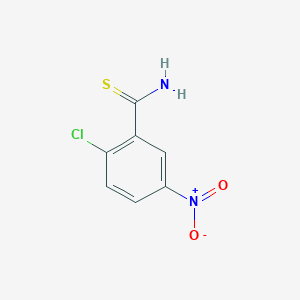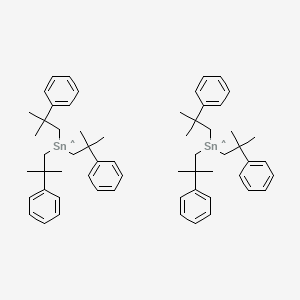
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is a chemical compound with the molecular formula C16H25N3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with various substrates, facilitating the formation of desired products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminomethylpyridine
- 5-Aminomethyl-2-(N,N-dimethylamino)pyridine
- 5-Aminomethyl-2-(N,N-diethylamino)pyridine
Uniqueness
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is unique due to its Boc-protected amino group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1027511-51-8 |
|---|---|
Molekularformel |
C16H25N3O4 |
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,9,17H2,1-6H3 |
InChI-Schlüssel |
UHNNGDBVHLMPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)CN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)

![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)
